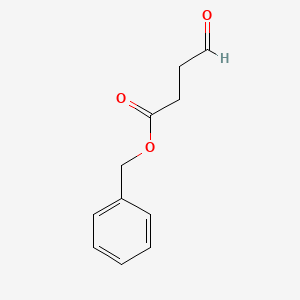

Benzyl 4-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWHOVCUMLPGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Keto Ester Chemistry

Keto esters are a class of organic compounds characterized by the presence of both a ketone and an ester functional group. Their utility in organic synthesis is well-established, largely due to the reactivity conferred by these two groups. Within this family, β-keto esters are particularly prominent, featuring a ketone on the carbon beta to the ester's carbonyl group. This arrangement results in acidic α-hydrogens, facilitating the formation of resonance-stabilized enolates that are crucial nucleophiles in carbon-carbon bond-forming reactions like the Claisen condensation and acetoacetic ester synthesis. fiveable.meorganic-chemistry.orgnih.gov

While the user's outline specifies β-keto ester chemistry, it is scientifically precise to classify Benzyl (B1604629) 4-oxobutanoate (B1241810) as a γ-keto ester . The aldehyde (oxo) group is located on the fourth carbon (the gamma position) relative to the ester's carbonyl carbon. Like their beta-cousins, γ-keto esters are significant synthetic intermediates. acs.orgorganic-chemistry.org They serve as precursors for a variety of molecules, including 1,4-dicarbonyl compounds and heterocyclic systems like cyclopentenones. organic-chemistry.orgtandfonline.com The synthesis of γ-keto esters can be achieved through various methods, such as the hydration of 3-alkynoates or the homologation of β-keto esters. acs.orgorgsyn.orgnih.gov The distinct spacing between the functional groups in γ-keto esters, compared to β-keto esters, allows for different intramolecular reactions and leads to the formation of different types of cyclic products, highlighting their unique role in synthetic strategy.

Significance of the Benzyl Ester Moiety in Synthetic Strategies

The benzyl (B1604629) ester moiety is a critical component in the strategic design of multi-step organic syntheses, primarily serving as a carboxyl-protecting group. thieme-connect.comlibretexts.orgorganic-chemistry.org Protecting groups are essential tools that temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org

The benzyl ester is particularly advantageous due to its stability under a wide range of conditions, including those that are mildly acidic or basic, which would cleave simpler esters like methyl or ethyl esters. thieme-connect.com This robustness allows for selective manipulation of other functional groups within the molecule.

The key to the benzyl ester's utility is its method of removal, a process known as deprotection. It can be selectively cleaved under neutral conditions via catalytic hydrogenolysis. thieme-connect.comorganic-chemistry.orgacsgcipr.orgsynarchive.com This reaction, typically employing hydrogen gas and a palladium catalyst (Pd/C), breaks the benzylic carbon-oxygen bond to release the free carboxylic acid and toluene (B28343). acsgcipr.org The mildness of these conditions ensures that many other sensitive functional groups, such as alkenes, amides, and other esters, remain intact, a concept known as orthogonality. thieme-connect.comthieme-connect.com This chemoselective deprotection makes the benzyl ester an invaluable tool in the synthesis of complex molecules like peptides and other natural products where precise control over reactivity is paramount. acs.orgbeilstein-journals.org

Overview of Research Trajectories for Benzyl 4 Oxobutanoate Analogues

Direct Esterification and Transesterification Approaches to Benzyl 4-Oxobutanoate

Direct methods focus on forming the benzyl ester from a corresponding carboxylic acid or another ester in a single key step.

The formation of β-keto esters is a fundamental transformation in organic synthesis. One of the most classic methods for preparing esters is the Fischer esterification . This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, and/or water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com For this compound, this would involve the reaction of 4-oxobutanoic acid with benzyl alcohol under acidic conditions.

Another cornerstone reaction in this context is the Claisen condensation . This reaction joins two ester molecules to form a β-keto ester. masterorganicchemistry.com While not a direct synthesis of this compound from 4-oxobutanoic acid, it is a primary method for creating the β-keto ester functional group arrangement. masterorganicchemistry.com A variation, the "crossed" Claisen condensation, uses two different esters, which could be adapted for targeted syntheses. masterorganicchemistry.com Furthermore, the decarboxylative Claisen condensation allows for the reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors to produce functionalized β-keto esters. organic-chemistry.org

Catalysts are crucial for accelerating the rate of esterification and transesterification reactions, which are often kinetically slow. nih.gov

Mineral acids are the most common catalysts for Fischer esterification. Strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid-supported acids like Dowex H+, are frequently employed. masterorganicchemistry.comnih.govkhanacademy.org For instance, the synthesis of benzyl 4-chloro-4-oxobutanoate, an analogue, is effectively catalyzed by sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the mineral acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com To maximize product yield, reaction conditions are often optimized by controlling the temperature and removing water.

Lewis acids offer an alternative catalytic approach, activating the carbonyl group by coordinating to the carbonyl oxygen. This coordination increases the positive charge on the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. mdpi.com Various Lewis acids, including aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄), can be used. youtube.com For example, the acylation of arenes with esters can be catalyzed by Lewis acids like BBr₃ or iron(III) chloride (FeCl₃). youtube.com While direct Lewis acid-catalyzed esterification of 4-oxobutanoic acid is less commonly documented than mineral acid catalysis, the principles are well-established in organic synthesis for related transformations.

Table 1: Overview of Catalytic Systems for Esterification

| Catalyst Type | Specific Example(s) | Role in Reaction | Typical Conditions |

|---|---|---|---|

| Mineral Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Protonates the carbonyl oxygen, increasing electrophilicity. masterorganicchemistry.com | Reflux in an appropriate solvent (e.g., toluene) with water removal. |

| Lewis Acid | Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃) | Coordinates to the carbonyl oxygen to activate the electrophilic center. mdpi.comyoutube.com | Anhydrous conditions, often in chlorinated solvents. |

| Solid Acid | Dowex H+ Resin | Acts as a heterogeneous proton source, simplifying purification. nih.gov | Reflux in excess alcohol; the resin can be filtered off after the reaction. nih.gov |

Catalytic Systems in Esterification of 4-Oxobutanoic Acid Derivatives

Multi-Step Synthesis from Precursors

When direct esterification is not feasible or leads to low yields due to competing side reactions, a multi-step synthesis involving the protection of the reactive carbonyl group is a viable strategy.

The ketone functional group in 4-oxobutanoic acid or its derivatives is susceptible to attack by strong nucleophiles and bases. libretexts.org If a synthetic step requires such reagents (for example, in a Grignard reaction at a different site on the molecule), the ketone must be "protected" to prevent unwanted reactions. libretexts.org Acetals are excellent protecting groups for aldehydes and ketones because they are stable in neutral to strongly basic and reductive environments. libretexts.orgchem-station.com

The protection is typically achieved by reacting the carbonyl compound with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). total-synthesis.comorganic-chemistry.org This reaction forms a cyclic acetal (B89532) (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively), which does not react with many nucleophiles. total-synthesis.com The formation of the acetal is a reversible process, and water is removed to drive the equilibrium toward the protected product. total-synthesis.comorganic-chemistry.org Once the desired chemical transformations on other parts of the molecule are complete, the protecting group can be removed by hydrolysis with aqueous acid, regenerating the original carbonyl group. libretexts.orgtotal-synthesis.com

Table 2: Common Acetal Protecting Groups for Carbonyls

| Protecting Group | Reagents for Protection | Typical Conditions for Deprotection |

|---|---|---|

| 1,3-Dioxolane | Ethylene glycol, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, H₂SO₄) |

| 1,3-Dioxane | 1,3-Propanediol, acid catalyst (e.g., TsOH) | Aqueous acid; hydrolysis is often faster than for 1,3-dioxolanes. chem-station.com |

| Dimethyl Acetal | Methanol (B129727), acid catalyst | Aqueous acid |

Alkylation Reactions in Alpha-Position to the Carbonyl

Alkylation at the alpha-position of a carbonyl group is a fundamental carbon-carbon bond-forming reaction. For the synthesis of this compound analogues, this strategy typically involves the generation of an enolate or an equivalent nucleophile, which then reacts with a benzylic electrophile.

Base-Mediated Alkylation with Benzyl Halides

A foundational method for introducing a benzyl group involves the reaction of a pre-formed enolate with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction proceeds via an SN2 mechanism. The process begins with the deprotonation of a carbon atom alpha to a carbonyl group using a suitable base, creating a nucleophilic enolate. This enolate then attacks the electrophilic benzylic carbon of the halide, displacing the halide ion and forming the new carbon-carbon bond.

The choice of base is critical to ensure efficient enolate formation without promoting side reactions. Common bases include alkali metal alkoxides, hydrides, and amides. The Williamson ether synthesis, for example, relies on an alkoxide reacting with a halide and demonstrates the high efficiency of using benzyl halides as electrophiles due to their primary nature and lack of beta-hydrogens, which minimizes the risk of competing E2 elimination reactions. youtube.com In the context of ketone alkylation, a variety of acyclic ketones can be successfully coupled with alkyl iodides under mild conditions. nih.gov

Interactive Table: Common Reagents for Base-Mediated Alkylation Press the "Play" button to explore the data.

| Reagent Type | Examples | Typical Function |

|---|---|---|

| Base | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), Potassium tert-Butoxide (KOtBu) | Deprotonates the α-carbon to form the enolate nucleophile. |

| Benzyl Halide | Benzyl Bromide (BnBr), Benzyl Chloride (BnCl) | Acts as the electrophile in the SN2 reaction. |

| Solvent | Tetrahydrofuran (THF), Diethyl Ether (Et2O), Toluene (B28343) | Provides an inert medium for the reaction. |

Palladium-Catalyzed Asymmetric Benzylation

A more advanced and stereoselective method for benzylation is the palladium-catalyzed asymmetric alkylation. This powerful technique enables the enantioselective formation of carbon-carbon bonds, creating chiral centers with high levels of control. nih.govnih.gov The methodology is analogous to the well-established asymmetric allylic alkylation and can be used to generate quaternary stereocenters. nih.govfigshare.com

The reaction typically involves a prochiral nucleophile, a palladium catalyst, a chiral ligand, and a benzylic electrophile, often a carbonate or phosphate. nih.govstanford.edu The mechanism is believed to proceed through an η³-benzyl palladium intermediate. nih.gov The chiral ligand, commonly a bisphosphine such as a Trost-style ligand, coordinates to the palladium center and dictates the facial selectivity of the nucleophilic attack, resulting in high enantioselectivity. stanford.edu This method has been successfully applied to various prochiral nucleophiles, including 3-aryl oxindoles and azlactones, demonstrating its versatility in synthesizing precursors for chiral quaternary amino acids. nih.govnih.gov

Interactive Table: Components in Palladium-Catalyzed Asymmetric Benzylation Press the "Play" button to explore the data.

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Forms the active catalyst that coordinates with the electrophile. |

| Chiral Ligand | (R,R)-DACH-phenyl Trost ligand | Induces asymmetry, controlling the stereochemical outcome. stanford.edu |

| Prochiral Nucleophile | 3-Aryl Oxindoles, Azlactones | Attacks the palladium-bound benzyl group to form the C-C bond. nih.govnih.gov |

| Benzylic Electrophile | Benzylic Methyl Carbonates, Benzylic Phosphates | The source of the benzyl group. nih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | Facilitates the generation of the nucleophile. orgsyn.org |

Conversion of Succinic Acid Derivatives to Gamma-Ketoesters

Gamma-ketoesters, such as this compound, can be synthesized from derivatives of succinic acid. These methods leverage the bifunctional nature of succinic acid to construct the keto-ester framework.

One classical approach is the Stobbe condensation, which involves the reaction between a dialkyl succinate (B1194679) and a ketone or aldehyde in the presence of a strong base like potassium tert-butoxide. google.com While this typically leads to alkylidene succinic acids, modifications of this chemistry can provide access to gamma-ketoesters.

A more direct route involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640). For instance, reacting benzene (B151609) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride yields 4-oxo-4-phenylbutanoic acid. This resulting gamma-keto acid can subsequently be esterified with benzyl alcohol under acidic conditions to furnish the target compound. A similar synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid has been reported using butylbenzene (B1677000) and succinic anhydride. prepchem.com

Alternatively, a succinic acid monoester chloride can be reacted with an appropriate organometallic reagent. For example, the reaction of benzyl 4-chloro-4-oxobutanoate (the acid chloride of benzyl hydrogen succinate) with an organocadmium or organocuprate reagent could potentially be used to form the desired product.

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry places increasing emphasis on sustainability, efficiency, and safety. Enzymatic techniques and flow chemistry represent two key "green" strategies that can be applied to the synthesis of this compound.

Enzymatic Esterification Techniques

Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign alternative to traditional chemical esterification. mdpi.com Lipases can catalyze ester formation under mild conditions, often in organic solvents or even solvent-free systems, which reduces waste and energy consumption. nih.govresearchgate.net

The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support (e.g., Novozym 435), is widely used for its broad substrate specificity and high efficiency in synthesizing various esters, including benzyl acetate (B1210297) and benzyl cinnamate. mdpi.comnih.govmdpi.com The synthesis involves the reaction of an alcohol (e.g., benzyl alcohol) with a carboxylic acid or an acyl donor like vinyl acetate. mdpi.com Research has shown that reaction parameters such as temperature, substrate molar ratio, and solvent choice significantly influence the conversion yield. nih.govnih.gov For example, in the synthesis of benzyl cinnamate, isooctane (B107328) was found to be a suitable medium, and an excess of benzyl alcohol could inhibit lipase activity. nih.gov These principles are directly applicable to the synthesis of this compound from 4-oxobutanoic acid and benzyl alcohol.

Interactive Table: Enzymatic Synthesis of Benzyl Esters Press the "Play" button to explore the data.

| Enzyme/Biocatalyst | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Transesterification | Benzyl alcohol, Vinyl acetate | Yields up to 90% for benzyl acetate; conversion depends on alcohol structure. | mdpi.com |

| Lipozyme TLIM | Esterification | Cinnamic acid, Benzyl alcohol | Achieved 97.3% yield in isooctane; enzyme can be reused. | nih.gov |

| Lipozyme TL-IM | Acylation | Benzyl alcohol, Benzoic anhydride | High conversion (92%) in 6 hours in a solvent-free batch process. | researchgate.net |

| CALB (encapsulated) | Transesterification | Benzyl alcohol, Vinyl acetate | Efficient synthesis of benzyl acetate in hexane; catalyst is reusable. | mdpi.com |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous manufacturing, is a process intensification technology that offers significant advantages over traditional batch processing. researchgate.netnih.gov By conducting reactions in a continuously flowing stream through a reactor (such as a tube or microreactor), it allows for precise control over reaction parameters like temperature, pressure, and residence time. almacgroup.comyoutube.com This leads to improved safety, higher yields, better product consistency, and easier scalability. nih.gov

The synthesis of this compound is well-suited for a flow process. For example, an esterification reaction could be implemented by pumping a solution of 4-oxobutanoic acid and benzyl alcohol through a heated tube reactor packed with an immobilized acid catalyst. The high surface-area-to-volume ratio in flow reactors enables rapid heat transfer, allowing for the safe use of higher temperatures to accelerate the reaction rate. almacgroup.com The continuous nature of the process also allows for the integration of in-line purification and real-time analytics (Process Analytical Technology, PAT), streamlining the entire manufacturing sequence from reactants to the final, purified product. almacgroup.com

Interactive Table: Comparison of Batch vs. Flow Synthesis for Esterification Press the "Play" button to explore the data.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor; difficult to control, risk of hotspots. | Excellent; high surface-to-volume ratio allows precise temperature control. almacgroup.com |

| Mixing | Can be inefficient, leading to local concentration gradients. | Very efficient micromixing, ensuring homogeneity. almacgroup.com |

| Safety | Large volumes of reactants and solvents pose higher risks. | Small reaction volume at any given time enhances safety, especially for hazardous reactions. nih.gov |

| Scalability | Difficult; requires re-optimization of conditions ("scale-up issues"). | Straightforward; achieved by running the system for longer ("numbering-up" or "sizing-up"). almacgroup.com |

| Process Control | Limited; parameters can vary throughout the vessel. | Precise and automated control of residence time, temperature, and stoichiometry. youtube.com |

Visible-Light-Mediated Oxidative Coupling Methodologies

The application of visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. nih.gov This approach utilizes light energy to drive chemical transformations, often under mild conditions, providing an alternative to traditional, harsher methods. nih.govnih.gov For the synthesis of γ-keto esters like this compound or its analogues, visible-light-mediated oxidative coupling represents a frontier methodology.

The core principle involves the generation of highly reactive radical intermediates from relatively inert precursors upon irradiation with visible light in the presence of a photocatalyst. nih.gov A plausible, albeit not yet specifically documented, strategy for synthesizing this compound analogues involves the oxidative coupling of toluene derivatives with a suitable four-carbon chain precursor.

One potential pathway could involve the following key steps, inspired by known visible-light-induced reactions:

Activation of Toluene: A photocatalyst, upon absorbing visible light, becomes excited and can abstract a hydrogen atom from the benzylic position of toluene, generating a benzyl radical. researchgate.net

Generation of an Acyl Radical: A derivative of succinic acid, such as succinic anhydride or a related species, could be used as the four-carbon source. In a separate or concurrent process, this could be converted into a reactive acyl radical.

Radical Coupling: The generated benzyl radical and the C4 acyl radical could then couple to form the target keto-ester backbone.

Alternatively, a visible-light-mediated process could facilitate the esterification of a carboxylic acid with a benzyl group derived from toluene. For instance, a photoredox/copper dual-catalyzed process has been reported for the esterification of benzylic C-H bonds, combining hydrogen atom transfer (HAT) and a Cu(II)-induced radical-polar crossover reaction. researchgate.net Such a method could theoretically be adapted to couple succinic anhydride or a mono-ester thereof with toluene to form the desired product. While direct synthesis of this compound using this method is not explicitly detailed in the literature, the principles of photooxygenation of benzylic C-H bonds to ketones and oxidative coupling provide a solid foundation for developing such a synthetic route. nih.gov

Multi-Component Reaction Approaches for Diverse Analogues

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. researchgate.netsciepub.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors, making them a cornerstone of modern medicinal chemistry and drug discovery. researchgate.netnih.gov

Ugi Four-Component Reactions

Among the most prominent MCRs is the Ugi four-component reaction (U-4CR), first reported by Ivar Karl Ugi in 1959. wikipedia.org The classic Ugi reaction involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative, often referred to as a "bis-amide". wikipedia.orgmdpi.com The reaction is typically exothermic and proceeds rapidly in polar solvents like methanol or ethanol (B145695), driven to completion by an irreversible Mumm rearrangement step. wikipedia.org

The core mechanism proceeds as follows:

The aldehyde and amine react to form an imine.

The carboxylic acid protonates the imine, forming an iminium ion.

The nucleophilic isocyanide adds to the iminium ion, creating a nitrilium ion intermediate.

This intermediate is trapped by the carboxylate anion.

A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final, stable bis-amide product. wikipedia.org

The immense versatility of the U-4CR allows for the synthesis of a vast array of structurally diverse analogues. By systematically varying the four starting components, chemists can generate extensive libraries of peptide-like scaffolds. nih.gov To synthesize analogues structurally related to this compound, one could employ a keto-acid as the carboxylic acid component in the Ugi reaction. For example, using levulinic acid (4-oxopentanoic acid) as the acid component would introduce a γ-keto functionality into the final product scaffold.

Table 1: Generalized Ugi Four-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Structure |

| Aldehyde (or Ketone) | Primary Amine | Carboxylic Acid | Isocyanide | α-Aminoacyl Amide |

This table illustrates the general components of the Ugi four-component reaction, which combines four distinct starting materials to form a complex α-aminoacyl amide product in a single step.

Purification and Isolation Techniques in Synthetic Research

Following a chemical synthesis, the desired product must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. The purification process is critical to obtaining a compound of sufficient purity for characterization and further use. A typical workflow involves an initial workup procedure, often an aqueous extraction, followed by one or more purification techniques.

Chromatographic Separation Methods

Column chromatography is one of the most powerful and widely used methods for purifying organic compounds. rsc.org This technique separates substances based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as they are carried through the column by a mobile phase (the eluent). nih.gov

For a compound like this compound, a typical purification protocol would be as follows:

Workup: After the reaction is complete, the mixture is typically diluted with an organic solvent immiscible with water, such as ethyl acetate. This organic phase is then washed sequentially with an aqueous solution (e.g., saturated sodium bicarbonate to neutralize any acid), water, and finally brine (saturated aqueous sodium chloride) to reduce the amount of dissolved water in the organic layer. sciepub.com

Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. rsc.orgrsc.org The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Column Chromatography: The crude product is then purified by flash column chromatography on a silica gel column. rsc.org The crude material is loaded onto the top of the column, and a carefully selected solvent system (eluent) is passed through the column. The polarity of the eluent is optimized to allow the desired compound to separate from impurities. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and concentrated to give the final, purified this compound. nih.gov

Table 2: Standard Chromatographic Purification Workflow

| Step | Description | Purpose |

| 1. Aqueous Workup | The reaction mixture is diluted with an organic solvent and washed with aqueous solutions (e.g., NaHCO₃, H₂O, brine). | To remove water-soluble impurities, catalysts, and neutralize excess reagents. |

| 2. Drying | The organic layer is treated with an anhydrous salt like Na₂SO₄. | To remove dissolved water from the organic solvent. |

| 3. Concentration | The solvent is removed using a rotary evaporator. | To isolate the crude solid or oil product. |

| 4. Column Chromatography | The crude product is passed through a silica gel column with an eluent. | To separate the target compound from remaining impurities based on polarity. |

This table outlines the sequential steps typically involved in the purification of an organic compound like this compound using extraction and column chromatography.

Transformations of the Keto-Ester Functional Group

The dual functionality of the keto-ester system in this compound allows for a series of selective chemical conversions targeting the ketone, the ester, or the adjacent methylene (B1212753) group.

Oxidation Pathways and Products

The ketone group in this compound is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.orgyoutube.comsigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgnih.gov

The mechanism involves the initial protonation of the carbonyl oxygen by the peroxyacid, followed by nucleophilic attack of the peroxyacid on the carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnih.gov The rate-determining step is the migration of one of the alkyl groups from the carbon to the adjacent oxygen, with the simultaneous departure of a carboxylic acid. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is predictable based on the migratory aptitude of the groups attached to the ketone. The general order of migration is: tertiary alkyl > secondary alkyl > benzyl > phenyl > primary alkyl > methyl. thieme-connect.de In the case of this compound, the two groups are the benzyl group (attached via the ester oxygen) and the CH₂CH₂COOBn group. The migration occurs at the carbon alpha to the ketone. Therefore, the migrating group would be the CH₂COOBn moiety. This would lead to the formation of an anhydride derivative.

Table 1: Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidizing Agent | Major Product |

|---|

Reduction Reactions to Alcohol Derivatives

The ketone functionality of β-keto esters like this compound can be selectively reduced to the corresponding β-hydroxy ester. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, as it is a mild reducing agent that typically does not reduce the ester group under standard conditions. thieme-connect.comresearchgate.net The reaction is often carried out in alcoholic solvents like methanol or ethanol at room temperature. thieme-connect.comresearchgate.net

This selective reduction yields benzyl 4-hydroxybutanoate. Research has shown that for β-keto esters, the reduction of the keto group can be highly efficient. thieme-connect.com In some cases, using sodium borohydride in an alcohol solvent can lead to a one-pot reduction and transesterification, although this is more prevalent when a large excess of a different alcohol is used as the solvent. thieme-connect.comthieme-connect.com Catalytic hydrogenation can also be employed to reduce the keto group, though conditions must be carefully controlled to avoid cleavage of the benzyl ester. researchgate.net

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Benzyl 4-hydroxybutanoate |

Nucleophilic Acyl Substitution at the Ester Moiety

The ester group of this compound can undergo nucleophilic acyl substitution. libretexts.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the leaving group, in this case, the benzyloxy anion, results in a new carbonyl compound. masterorganicchemistry.com

Common examples of nucleophilic acyl substitution include hydrolysis and aminolysis.

Hydrolysis (Saponification): Under basic conditions, such as treatment with sodium hydroxide (B78521), the ester is hydrolyzed to form the corresponding carboxylate salt (sodium 4-oxobutanoate). Subsequent acidification yields 4-oxobutanoic acid. masterorganicchemistry.com

Aminolysis: Reaction with amines, such as benzylamine (B48309), leads to the formation of the corresponding amide. For instance, the reaction of this compound with benzylamine would yield N-benzyl-4-oxobutanamide. researchgate.netresearchgate.net The reactivity in these substitutions depends on the strength of the nucleophile and the stability of the leaving group. libretexts.org

Table 3: Nucleophilic Acyl Substitution Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| H₂O / OH⁻ (Hydroxide) | Basic, followed by acid workup | 4-Oxobutanoic acid |

Reactivity of the Alpha-Methylene Group

The methylene group situated between the ketone and the ester functionalities (the α-position) in this compound is particularly reactive. The protons on this carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (an enolate). aklectures.comjove.com

This acidity allows for deprotonation by a suitable base, such as an alkoxide (e.g., sodium ethoxide), to form a nucleophilic enolate ion. jove.com This enolate is a key intermediate in C-C bond-forming reactions, most notably alkylation. aklectures.comlibretexts.org The enolate can react with alkyl halides via an Sₙ2 mechanism to introduce an alkyl group at the α-position. jove.com This process, known as the acetoacetic ester synthesis, can be used to create mono- or di-substituted ketones after subsequent hydrolysis and decarboxylation. aklectures.comlibretexts.org Asymmetric alkylation can also be achieved using chiral phase-transfer catalysts. rsc.org

Table 4: Alkylation of the Alpha-Methylene Group

| Reagents | Intermediate | Final Product (after hydrolysis/decarboxylation) |

|---|

Cleavage and Derivatization of the Benzyl Ester

The benzyl group is a common protecting group for carboxylic acids because it is stable under many reaction conditions but can be removed selectively.

Catalytic Hydrogenolysis

The most common method for cleaving a benzyl ester is catalytic hydrogenolysis. researchgate.net This reaction involves treating the benzyl ester with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst). sigmaaldrich.comclockss.org The reaction is usually performed in a solvent such as ethanol or methanol at room temperature and atmospheric pressure. clockss.org

The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the benzyl group, releasing the carboxylic acid (4-oxobutanoic acid) and toluene as a byproduct. sigmaaldrich.com This method is highly efficient and chemoselective; other functional groups like ketones are generally not affected under these mild conditions, and it avoids the use of harsh acidic or basic reagents. sigmaaldrich.comrsc.org Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of H₂ gas, can also be used. clockss.org

Table 5: Catalytic Hydrogenolysis of this compound

| Catalyst | Hydrogen Source | Solvent | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | 4-Oxobutanoic acid |

Specific Reaction Mechanisms

This compound, as a γ-keto ester, can theoretically exist in equilibrium between its keto and enol forms. However, unlike β-dicarbonyl compounds where the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, the keto form of γ-keto esters like this compound is generally the overwhelmingly predominant species in solution.

The keto-enol tautomerism is a dynamic process where a proton and a double bond shift their positions. thermofisher.com For β-ketoesters, this equilibrium can be readily studied by Nuclear Magnetic Resonance (NMR) spectroscopy, as the proton exchange between tautomers is often slow enough on the NMR timescale to allow for the observation and quantification of both the keto and enol forms. thermofisher.comcdnsciencepub.com

The position of the keto-enol equilibrium is influenced by several factors:

Structure: Electron-withdrawing groups at the α-position can stabilize the enol form, while bulky substituents can destabilize it due to steric effects. thermofisher.com

Solvent: The equilibrium is solvent-dependent. cdnsciencepub.comnih.gov Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium.

Temperature: Temperature also affects the position of the equilibrium. scirp.org

For this compound, the carbonyl groups are separated by two methylene groups, which prevents the formation of the stable, conjugated, six-membered ring-like structure seen in the enol form of β-ketoesters. Consequently, the concentration of the enol tautomer at equilibrium is expected to be very low under typical conditions. The primary structure is the keto form, with the enolization dynamics heavily favoring this state. While the benzyl group is electron-withdrawing, its effect is transmitted through the ester linkage and is less pronounced on the keto-enol equilibrium compared to substituents directly on the carbon backbone between the carbonyls. thermofisher.com

The table below outlines the key differences in tautomerism between β-ketoesters and γ-ketoesters.

| Feature | β-Ketoesters (e.g., Ethyl Acetoacetate) | γ-Ketoesters (e.g., this compound) |

| Keto-Enol Equilibrium | Both keto and enol forms are present in significant amounts at equilibrium. thermofisher.com | The keto form is strongly favored; the enol form is present in negligible amounts. |

| Enol Stabilization | Stabilized by intramolecular hydrogen bonding and a conjugated π-system. thermofisher.com | Lacks significant intramolecular stabilization mechanisms. |

| NMR Observation | Both tautomers are often readily observable and quantifiable by ¹H NMR. thermofisher.com | Only signals for the keto form are typically observed. |

The most common catalytic process involving this compound is its deprotection via catalytic hydrogenation or transfer hydrogenation. The mechanism of these reactions involves several key intermediate steps on the surface of the metal catalyst, typically palladium. acsgcipr.org

In catalytic hydrogenation , the process is believed to proceed through the following general steps:

Adsorption: Both the this compound substrate and molecular hydrogen (H₂) are adsorbed onto the active sites of the palladium catalyst surface. acsgcipr.org

Hydrogen Activation: The H-H bond of the adsorbed hydrogen is cleaved, forming surface-bound hydrogen atoms (metal hydrides). masterorganicchemistry.com

Hydrogenolysis: The C-O bond of the benzylic ester is cleaved through interaction with the activated hydrogen on the catalyst surface. This step is mechanistically complex but results in the formation of 4-oxobutanoic acid and toluene. acsgcipr.org

Desorption: The final products, 4-oxobutanoic acid and toluene, desorb from the catalyst surface, freeing up the active sites for another catalytic cycle.

In catalytic transfer hydrogenation , a hydrogen donor molecule (e.g., isopropanol, formic acid) replaces molecular hydrogen. wikipedia.org The mechanism involves the catalyst facilitating the transfer of hydrogen from the donor to the substrate. For instance, with a ruthenium-based catalyst and isopropanol, an intermediate ruthenium hydride species is formed, which then delivers the hydride to the substrate's carbonyl or other reducible group. wikipedia.org

For other palladium-catalyzed reactions involving β-keto esters, such as decarboxylation-allylation, palladium enolates are key intermediates. nih.gov These are formed after the initial oxidative addition of the palladium(0) catalyst to the substrate, followed by decarboxylation. While this compound is a γ-keto ester and does not undergo the same decarboxylation reactions, related palladium-acyl complexes can be intermediates in carbonylation reactions. acs.org In the context of debenzylation, the key catalytic intermediate is the substrate molecule bound to the palladium surface, facilitating the cleavage of the benzyl-oxygen bond. acsgcipr.org

The choice of ester protecting group for 4-oxobutanoic acid significantly influences the compound's stability, reactivity, and even its biological activity. The benzyl group in this compound imparts specific characteristics compared to other common esters like methyl, ethyl, or tert-butyl esters. libretexts.orgorganic-chemistry.org

Steric and Electronic Effects:

Stability: The bulky benzyl group provides greater steric hindrance around the ester carbonyl compared to a methyl or ethyl group. This steric protection can increase the ester's stability towards hydrolysis. For instance, in a related compound, benzyl 4-chloro-4-oxobutanoate, the benzyl ester hydrolyzes more slowly than the corresponding methyl ester.

Cleavage Conditions: Unlike simple alkyl esters that are typically cleaved by acid or base-catalyzed hydrolysis, benzyl esters have the unique property of being cleavable under neutral conditions via hydrogenolysis. libretexts.orgorganic-chemistry.org This provides an orthogonal deprotection strategy, allowing the benzyl group to be removed while other acid- or base-labile groups in the molecule remain intact. organic-chemistry.org Tert-butyl esters, on the other hand, are highly sensitive to acid. libretexts.org

Influence on Biological Activity: The nature of the ester group can also have a profound impact on the biological properties of a molecule. In a study on the tyrosinase inhibitory activities of various 4-oxobutanoate derivatives of carvacrol and thymol, the size of the ester alkyl chain was a critical factor. nih.gov While derivatives with three- and four-carbon alkyl chains showed the highest activity, the corresponding benzyl ester derivatives exhibited significantly lower inhibitory effects. nih.gov This suggests that the larger, more rigid benzyl group may be detrimental to the binding of the molecule to the enzyme's active site in that specific case. nih.gov

The following table compares the properties of this compound with other representative esters of 4-oxobutanoic acid.

| Ester Group | Typical Cleavage Method | Relative Stability to Hydrolysis | Key Feature |

| Methyl | Acid or Base | Lower | Small, less sterically hindered. |

| tert-Butyl | Acid | Higher (than methyl) | Cleavable under mild acidic conditions. libretexts.org |

| Benzyl | Hydrogenolysis | Higher (than methyl) | Orthogonal deprotection possible. libretexts.orgorganic-chemistry.org |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of benzyl (B1604629) 4-oxobutanoate (B1241810). By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of benzyl 4-oxobutanoate.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical environment of each proton is mapped, providing insights into the connectivity of the molecule. The expected signals for this compound would include a multiplet in the aromatic region (approximately 7.35 ppm) corresponding to the five protons of the benzyl group's phenyl ring. A singlet at around 5.15 ppm would be indicative of the two benzylic protons (-CH₂-). The methylene (B1212753) protons of the butanoate chain adjacent to the ester oxygen and the ketone would appear as distinct triplets, typically around 2.80 ppm and 2.60 ppm, respectively.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. For this compound, characteristic peaks would be observed for the carbonyl carbons of the ester and ketone functional groups. The ester carbonyl carbon is expected to resonate around 170 ppm, while the ketone carbonyl carbon would appear further downfield, typically in the range of 205–215 ppm. The carbons of the phenyl ring would generate signals in the aromatic region (128-136 ppm), and the benzylic carbon would be observed at approximately 66 ppm. The methylene carbons of the butanoate chain would have distinct chemical shifts reflecting their proximity to the electron-withdrawing carbonyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.35 (m, 5H) | ~128-136 |

| Benzylic CH₂ | ~5.15 (s, 2H) | ~66 |

| -C(=O)CH₂- | ~2.80 (t, 2H) | - |

| -CH₂C=O | ~2.60 (t, 2H) | - |

| Ester C=O | - | ~170 |

| Ketone C=O | - | ~205-215 |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. A sharp peak around 1740 cm⁻¹ is characteristic of the ester C=O stretch, while the ketone C=O stretch would appear at a slightly lower wavenumber, typically around 1715 cm⁻¹. Additionally, a significant band around 1250 cm⁻¹ would be observed, corresponding to the C-O stretching vibration of the ester group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | ~1740 |

| Ketone Carbonyl | C=O Stretch | ~1715 |

| Ester C-O | C-O Asymmetric Stretch | ~1250 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aromatic C=C | C=C Stretch | ~1600-1450 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the molecular formula of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight, which is 192.21 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₂O₃), the expected exact mass is 192.0786 g/mol . nih.gov Common fragmentation patterns observed in the mass spectrum would likely involve the cleavage of the ester linkage, resulting in the formation of a prominent benzyl cation (m/z 91) or a benzyloxy radical, and fragmentation adjacent to the ketone carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the benzene (B151609) ring is expected to give rise to characteristic absorption bands in the UV region. Typically, aromatic compounds exhibit a strong absorption band around 200-220 nm and a weaker, more structured band between 240-270 nm. The carbonyl group of the ketone may also contribute to a weak n→π* transition at longer wavelengths, though this is often less prominent.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of this compound by separating it from any impurities or byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method, utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a suitable buffer, would be appropriate for this analysis. The compound would be detected using a UV detector, likely set at a wavelength where the aromatic ring or carbonyl groups absorb, such as 254 nm. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak with a stable retention time.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a straightforward, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. umass.edurroij.com Its application is crucial in the synthesis of this compound to qualitatively assess the consumption of starting materials and the formation of the product. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a liquid mobile phase (an eluent). microbenotes.comyork.ac.uk

In a typical synthesis of this compound, for instance, through the esterification of 4-oxobutanoic acid with benzyl alcohol, TLC can be employed to track the reaction's progression. chemistryhall.com Aliquots are taken from the reaction mixture at various time intervals and spotted on a TLC plate alongside the starting materials. umass.edu The plate is then placed in a chamber containing a suitable solvent system, which moves up the plate by capillary action. rroij.com

Due to differences in polarity, the components of the mixture travel at different rates up the plate. umass.edu this compound, being an ester, is generally less polar than its carboxylic acid precursor (4-oxobutanoic acid). This difference in polarity causes the product to travel further up the TLC plate, resulting in a higher Retention Factor (Rƒ) value compared to the starting acid. The Rƒ value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. By observing the disappearance of the starting material spots and the appearance and intensification of the product spot, a chemist can determine the optimal time to terminate the reaction. chemistryhall.com Visualization is often achieved under a UV lamp, as the aromatic benzyl group in the product and starting material allows for quenching of the plate's fluorescence, revealing the spots. york.ac.uk

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time Point | Spotting Lane | Description | Rƒ Value | Observations |

| T = 0 hr | 1 | 4-oxobutanoic acid (SM1) | 0.20 | Single spot corresponding to the starting material. |

| 2 | Benzyl alcohol (SM2) | 0.65 | Single spot corresponding to the co-reactant. | |

| 3 | Co-spot (SM1 + SM2) | 0.20, 0.65 | Two distinct spots confirming separation. | |

| 4 | Reaction Mixture | 0.20, 0.65 | Spots for both starting materials are intense. | |

| T = 2 hr | 5 | Reaction Mixture | 0.20, 0.45, 0.65 | A new spot (product) appears at Rƒ 0.45. Starting material spots are still strong. |

| T = 4 hr | 6 | Reaction Mixture | 0.20, 0.45, 0.65 | The product spot at Rƒ 0.45 is more intense. The starting material spot at Rƒ 0.20 is visibly fainter. |

| T = 6 hr | 7 | Reaction Mixture | 0.45, 0.65 | The spot for 4-oxobutanoic acid (Rƒ 0.20) has disappeared, indicating full consumption. The product spot is prominent. |

Note: Data is hypothetical and for illustrative purposes. Rƒ values are dependent on the specific stationary and mobile phases used.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method provides a crucial check of a compound's empirical formula and is a standard procedure for verifying the purity and identity of a newly synthesized substance like this compound.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen oxides—are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

For this compound, with the molecular formula C₁₁H₁₂O₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimentally determined percentages from elemental analysis are then compared to these theoretical values. A close correlation between the experimental and theoretical data (typically within ±0.4%) provides strong evidence for the compound's proposed atomic composition and purity.

Table 2: Theoretical vs. Experimental Elemental Analysis for this compound (C₁₁H₁₂O₃)

| Element | Atomic Weight ( g/mol ) | Molar Mass of C₁₁H₁₂O₃ ( g/mol ) | Theoretical Percentage (%) | Experimental Percentage (%) (Typical) |

| Carbon (C) | 12.011 | 192.21 | 68.74 | 68.65 |

| Hydrogen (H) | 1.008 | 192.21 | 6.29 | 6.35 |

| Oxygen (O) | 15.999 | 192.21 | 24.97 | 24.90 |

Note: The theoretical percentages are calculated from the molecular formula. The experimental values are representative of a high-purity sample.

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding a molecule's structure and function. thepharmajournal.com While a specific crystal structure for this compound may not be widely reported, the application of this technique to structurally related benzyl-containing compounds and esters illustrates its power.

The process begins with growing a high-quality single crystal of the compound of interest. nih.gov This crystal is then exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, researchers can calculate an electron density map of the molecule. This map is then interpreted to build a three-dimensional model of the molecule's structure in the solid state. nih.gov

Studies on related compounds, such as t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, demonstrate how X-ray crystallography can reveal detailed conformational features, such as the chair conformation of a piperidine (B6355638) ring and the equatorial orientation of substituents. researchgate.net Such analyses provide precise data on unit cell dimensions, space group, and atomic coordinates. researchgate.net This level of structural detail is invaluable in fields ranging from materials science to drug design, as the solid-state structure dictates many of a material's physical properties and biological interactions. nih.govthepharmajournal.com Therefore, should this compound be crystallized, X-ray crystallography would be the premier technique to elucidate its exact solid-state conformation and packing arrangement.

Applications of Benzyl 4 Oxobutanoate in Advanced Organic Synthesis and Chemical Biology Research

Role as a Versatile Building Block in Multi-Step Organic Synthesis

The dual functionality of Benzyl (B1604629) 4-oxobutanoate (B1241810) allows for selective chemical transformations at either the aldehyde or the ester group, positioning it as a strategic component in the synthesis of more complex molecules.

The chemical structure of Benzyl 4-oxobutanoate serves as a foundational framework for the elaboration of more complex carbon skeletons. The aldehyde group provides a reactive handle for nucleophilic additions and carbon-carbon bond-forming reactions, while the ester can be hydrolyzed or transformed. A representative strategy for expanding upon the related oxobutanoic acid core involves a multi-step sequence where the carbon chain is extended and functionalized. For instance, a synthetic pathway for analogous (phenylalkyloxy)phenyl-oxobutanoic acids involves halogenating the alpha-carbon to the ketone, followed by displacement of the halide with a malonic ester anion. Subsequent hydrolysis of the ester groups and decarboxylation of the resulting diacid yields a significantly more complex molecular structure. This demonstrates how the oxobutanoate backbone can be methodically built upon to achieve sophisticated target molecules. researchgate.net

This compound is a valuable precursor for the synthesis of five-membered heterocyclic compounds through the Paal-Knorr synthesis, one of the most fundamental methods for preparing furans, pyrroles, and thiophenes. abap.co.inmdpi.com This reaction requires a 1,4-dicarbonyl compound as the key substrate. mdpi.com this compound, containing an aldehyde and a latent ketone (in the form of the ester), serves as an effective synthon for this critical precursor.

The reaction proceeds by treating the 1,4-dicarbonyl compound with different reagents depending on the desired heterocycle. An acid catalyst promotes intramolecular cyclization and dehydration to form a furan. researchgate.net The reaction with a primary amine or ammonia (B1221849) yields a pyrrole, while treatment with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent produces a thiophene. abap.co.inbohrium.com The versatility of this approach makes this compound a strategic starting material for accessing a diverse range of important heterocyclic systems.

| Starting Material | Reagent | Product Heterocycle |

|---|---|---|

| 1,4-Dicarbonyl Compound | Acid Catalyst (e.g., H₂SO₄) | Furan |

| 1,4-Dicarbonyl Compound | Primary Amine (R-NH₂) or Ammonia (NH₃) | Pyrrole |

| 1,4-Dicarbonyl Compound | Sulfurizing Agent (e.g., P₄S₁₀) | Thiophene |

Applications in Peptide Chemistry as Protected Amino Acid Derivatives

While this compound is not an amino acid itself, its structural motifs—the benzyl ester and the butanoate backbone—are relevant to the principles of peptide synthesis and design.

In peptide synthesis, protecting reactive functional groups is essential to prevent unwanted side reactions. researchgate.net The benzyl group (Bzl) is a widely used protecting group, particularly for the carboxylic acid terminus of an amino acid. Carboxyl groups are commonly protected as benzyl esters, which are stable under many reaction conditions but can be readily removed when desired.

The cleavage of a C-terminal benzyl ester is typically achieved through mild hydrolysis with aqueous sodium hydroxide (B78521) or, more commonly, via catalytic hydrogenolysis. The latter method involves reaction with hydrogen gas in the presence of a palladium catalyst, which selectively cleaves the benzylic C–O bond to liberate the free carboxylic acid without disturbing many other protecting groups, making it a valuable orthogonal strategy in complex syntheses. Therefore, the benzyl ester functionality within this compound is representative of a key protecting group strategy used in the field of peptide chemistry.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. The design of these molecules often involves replacing parts of the peptide backbone or side chains with non-peptide moieties that preserve the essential three-dimensional arrangement of functional groups.

The structure of this compound offers a potential scaffold for creating such analogs. Its four-carbon chain could serve as a mimic for an amino acid side chain or as a linker to connect different pharmacophores. The terminal aldehyde group is a particularly useful functional handle for conjugation, allowing the molecule to be attached to other peptide fragments or scaffolds through reactions like reductive amination. By modifying its structure, this compound could be incorporated into larger molecules designed to replicate the biological activity of a target peptide, serving as a non-peptidic structural element.

Mechanistic Probes in Enzyme Catalysis Studies

The carbonyl group in this compound makes it a suitable substrate for a range of oxidoreductase enzymes. This reactivity allows it to be used as a mechanistic probe to investigate enzyme activity, stereoselectivity, and substrate specificity. The biocatalytic asymmetric reduction of γ-keto esters, the class of compounds to which this compound belongs, is a well-studied area.

Enzymes such as alcohol dehydrogenases and carbonyl reductases can catalyze the stereoselective reduction of the keto (or aldehyde) group to a chiral hydroxyl group. By monitoring the conversion of this compound to its corresponding γ-hydroxy ester, researchers can assess the efficacy and stereochemical preference of a given biocatalyst. For example, studies on related γ-keto esters have employed various wild-type and recombinant alcohol dehydrogenases to produce optically active γ-hydroxy esters with high enantiomeric excess. These products are valuable chiral building blocks for the synthesis of other complex molecules, such as γ-butyrolactones. The use of whole-cell biocatalysts for the reduction of ketones and aldehydes is also a common strategy, offering advantages such as an embedded cofactor regeneration system. Thus, this compound serves as a useful tool for characterizing novel enzymes and developing new biocatalytic processes.

| Enzyme Class | Substrate Class | Reaction Type | Product | Key Finding |

|---|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | γ-Aryl-γ-keto esters | Asymmetric Reduction | Optically Active γ-Hydroxy Esters | Enzymes show high stereoselectivity (up to >99% ee), yielding valuable chiral synthons. |

| Carbonyl Reductases (engineered) | γ-/δ-Keto esters | Asymmetric Reduction | Optically Active Lactones (after cyclization) | Engineered enzymes exhibit significantly improved activity and thermostability over wild-type. |

| Whole-Cell Biocatalysts (e.g., Bacillus cereus) | Prochiral Ketones and Aldehydes | Asymmetric Reduction | Chiral Alcohols | Provides a versatile and robust system for producing enantioenriched alcohols with excellent conversion rates. |

Substrate in Enzyme Reaction Pathway Elucidation

This compound and its derivatives are valuable tools for elucidating enzyme reaction pathways, particularly those involving oxidoreductases. The chemical structure, featuring a ketone group susceptible to reduction and an ester linkage, allows it to serve as a substrate for various enzymes. A notable application involves the use of a structurally similar compound, Benzyl 4-chloro-4-oxobutanoate, as a substrate in enzymatic reduction reactions catalyzed by microbial aldehyde reductases. vulcanchem.com Researchers utilize these reactions to study the production of enantiomerically enriched products, such as (R)-4-chloro-3-hydroxybutanoates, which are important chiral intermediates in the synthesis of molecules like L-carnitine. vulcanchem.com

Investigation of Enzyme Specificity and Modulation

The structure of this compound is well-suited for investigating the specificity of enzymes. Enzymes often exhibit high chemo-, regio-, and stereoselectivity, and by using substrates like this compound, these properties can be systematically explored. For instance, the enzymatic reduction of the ketone in Benzyl 4-chloro-4-oxobutanoate demonstrates the stereospecificity of aldehyde reductases, which preferentially produce one enantiomer over the other. vulcanchem.com

Furthermore, modifications to the substrate's structure can reveal insights into how an enzyme's activity is modulated. By synthesizing and testing a series of derivatives—for example, by altering the alcohol part of the ester or adding substituents to the butanoate chain—researchers can determine which structural features are critical for substrate recognition and turnover. Studies on pig liver esterase (PLE), for example, have shown that while the enzyme's hydrolytic activity shows little dependence on the electron-withdrawing power of substituents, it is sensitive to steric effects in both the alcohol and carboxylic acid portions of an ester substrate. researchgate.net This type of analysis helps in understanding the topography of the enzyme's active site and the factors governing its catalytic efficiency.

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and chemical biology that links the chemical structure of a molecule to its biological activity. wikipedia.org SAR analysis enables the identification of the specific chemical moieties, or "pharmacophores," responsible for a molecule's effect, allowing chemists to rationally design and synthesize new compounds with enhanced potency or modified effects. wikipedia.org

Elucidation of Structural Features Governing Biochemical Interactions

In the context of this compound, SAR studies would involve systematically modifying its three primary structural components—the benzyl group, the ester linkage, and the 4-oxobutanoate chain—to understand how each contributes to its interaction with a biological target, such as an enzyme or receptor.

Key structural features of this compound and their potential roles include:

The Benzyl Ester Group : The aromatic benzyl ring can engage in hydrophobic and π-stacking interactions within a binding pocket. Its size and steric bulk are critical for proper orientation.

The Carbonyl (Keto) Group : This polar group can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule to a specific site on a protein.

By creating analogs, researchers can probe the importance of each feature. For instance, replacing the benzyl group with other aromatic or aliphatic groups can reveal the binding site's tolerance for size and electronics. Similarly, altering the position of the keto group or changing the chain length can provide a detailed map of the binding pocket's dimensions and hydrogen-bonding landscape.

| Structural Modification | Rationale | Potential Impact on Biochemical Interaction |

|---|---|---|

| Substitution on Benzyl Ring (e.g., -OCH₃, -Cl) | Probes electronic and steric requirements of the binding pocket. | Alters binding affinity; may introduce new hydrogen bonding or steric clashes. |

| Replacement of Benzyl Group (e.g., with ethyl, tert-butyl) | Determines the importance of the aromatic ring for π-stacking or hydrophobic interactions. | Significant loss or gain of activity, indicating the nature of the binding pocket. |

| Modification of Chain Length (e.g., 3-oxopropanoate, 5-oxopentanoate) | Maps the dimensions of the substrate-binding channel. | Optimal chain length will show maximum activity; shorter or longer chains may bind poorly. |

| Reduction of Keto Group to Hydroxyl | Removes a key hydrogen bond acceptor site. | Typically leads to a significant decrease in binding affinity if the keto group is critical. |

Design of Probes for Receptor and Enzyme Binding Sites

Based on SAR data, this compound can serve as a scaffold for designing sophisticated chemical probes to explore biological systems. These probes are molecules designed to report on their molecular environment or to identify and characterize biological targets like enzymes and receptors.

The design process involves incorporating specific functionalities onto the this compound framework:

Reporter Groups : A fluorescent tag or a radiolabel could be attached, often to a less critical position on the benzyl ring determined through SAR studies. Such probes allow researchers to visualize the localization of the target protein in cells or tissues.

Photoaffinity Labels : A photoreactive group (e.g., an azide (B81097) or diazirine) can be incorporated. Upon UV irradiation, this group forms a covalent bond with the target protein, enabling its identification and isolation.

Affinity-Based Probes : These probes utilize a reactive group (an electrophile like an epoxide or a Michael acceptor) that can form a covalent bond with a nearby nucleophilic amino acid residue in the binding site, providing a permanent label for target identification.

By using these tailored chemical probes, researchers can gain deeper insights into the function, regulation, and interactions of their biological targets, which is invaluable for drug discovery and understanding disease pathways.

Development of Specialty Chemicals and Materials

This compound and its derivatives serve as versatile intermediates in the synthesis of high-value specialty chemicals. Their utility stems from the presence of multiple functional groups that can be selectively transformed into more complex molecular architectures.

A key application is in the production of chiral building blocks, which are essential for the pharmaceutical industry. vulcanchem.comevitachem.com For example, the asymmetric enzymatic reduction of the ketone in Benzyl 4-chloro-4-oxobutanoate yields chiral hydroxy esters. vulcanchem.com These enantiomerically pure compounds are critical precursors for synthesizing biologically active molecules where specific stereochemistry is required for efficacy. evitachem.com The benzyl ester itself serves as a useful protecting group for the carboxylic acid, which can be easily removed under mild hydrogenolysis conditions at a later stage of the synthesis. organic-chemistry.org

Utilization in Polymer Chemistry

While the primary research focus for this compound is not in polymer chemistry, its structural features offer potential for application in materials science. The ester and ketone functionalities present in the molecule could, in principle, be utilized in polymerization reactions. For example, benzyl esters, particularly activated esters, are used in post-polymerization modification to create functional polymers. nih.gov The ester group could undergo transesterification to be incorporated into a polyester (B1180765) backbone. Furthermore, derivatives of benzyl esters, such as o-nitrobenzyl esters, are employed in the synthesis of photolabile polymers, where the ester linkage can be cleaved upon exposure to UV light, allowing for the creation of photoresponsive or degradable materials. researchgate.net However, specific research demonstrating the direct use of this compound as a monomer or key component in polymer synthesis is not widely documented.

Advanced Material Precursors

The role of this compound as a precursor in the synthesis of advanced materials is not a widely documented area of research in the current scientific literature. While the molecular structure of this compound possesses functionalities that could theoretically be leveraged for polymerization, its application in material science is not prominent.

The compound features two key functional groups: a benzyl ester and a terminal aldehyde. This bifunctionality makes it an interesting candidate for step-growth polymerization or for the synthesis of functional monomers. The aldehyde group could potentially undergo reactions such as condensation or Wittig-type reactions, while the ester group could be involved in transesterification processes or be carried through a polymerization to be deprotected at a later stage, yielding a carboxylic acid functionalized polymer. Such polymers with reactive pendant groups are valuable in the development of functional materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.

Despite this theoretical potential, extensive research dedicated to the polymerization of this compound or its direct use in creating advanced materials like functional polymers, coatings, or resins has not been a significant focus. Research in functional polymers often utilizes other benzyl-containing monomers, such as benzyl acrylate (B77674) or benzyl methacrylate, which contain a readily polymerizable vinyl group.

Below are the fundamental chemical and physical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 53229-60-0 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC=O |

| InChI Key | NJWHOVCUMLPGAF-UHFFFAOYSA-N |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzyl acrylate |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The creation of chiral molecules with high precision is a significant goal in modern organic synthesis. For γ-keto esters like Benzyl (B1604629) 4-oxobutanoate (B1241810), the development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which are vital in pharmaceuticals and other specialized applications.

Current research focuses on several promising approaches:

Organocatalysis: An efficient organocatalytic method has been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. This process yields γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee). These products are versatile starting materials for further transformations. researchgate.net

Umpolung Strategy: A feasible method for the enantioselective synthesis of α-stereogenic γ-keto esters has been established using nitro(phenylsulfonyl)methane as an acyl anion equivalent. researchgate.netnih.gov This integrated Michael addition and oxidative methanolysis protocol allows for the preparation of various γ-keto esters with high optical purities. researchgate.netnih.gov

Gold Catalysis: The use of carbophilic gold carbenes, generated from the decomposition of α-diazoesters, has shown high reactivity towards enamides. researchgate.net This aza-ene-type reaction, in the presence of a chiral Brønsted acid co-catalyst, produces synthetically relevant γ-keto esters in excellent yields and selectivities (up to 99% yield, 97% ee). researchgate.net

Biocatalysis: Engineered ketoreductases, such as ChKRED20 from Chryseobacterium sp. CA49, are being employed for the asymmetric reduction of bulky aromatic γ,δ-keto esters. rsc.org Through semi-rational design and mutations of key residues, these enzymes can achieve high enantioselectivity (96–99%) in the preparation of chiral lactones from their corresponding keto esters. rsc.org

These advancements in stereoselective synthesis provide powerful tools for accessing a wide range of chiral γ-keto esters, including derivatives of Benzyl 4-oxobutanoate, with high levels of stereocontrol.

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, offering increased efficiency, reproducibility, and the ability to rapidly explore large chemical spaces. The integration of this compound synthesis and its derivatization into automated platforms is a key area of future research.

Flow Chemistry Platforms: